7-Tetradecynoic acid
Description
Structure
3D Structure
Properties
CAS No. |
55182-86-0 |
|---|---|
Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
tetradec-7-ynoic acid |
InChI |
InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-6,9-13H2,1H3,(H,15,16) |
InChI Key |
PSCRCHKVKCIYOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CCCCCCC(=O)O |
Origin of Product |
United States |
Synthetic Pathways and Chemical Transformations of 7 Tetradecynoic Acid
Established Synthetic Methodologies for Alkynoic Acids
The synthesis of alkynoic acids often leverages established techniques for alkyne construction and carboxylic acid formation.
Alkylation reactions involving acetylenic precursors are fundamental for constructing carbon chains containing triple bonds. Acetylide anions, recognized as potent nucleophiles, are highly effective in forming new carbon-carbon bonds through SN2 reactions with primary alkyl halides wikipedia.org. This methodology is widely applied for the synthesis of substituted alkynes from simpler starting materials wikipedia.org.
In the context of alkynoic acids, terminal alkynes can be deprotonated to generate acetylide anions. These anions then react with alkyl halides, facilitating the formation of internal alkynes wikipedia.org. For example, the synthesis of 10-tetradecynoic acid has been achieved by reacting 9-bromononanoic acid with lithium acetylide sigmaaldrich.com. While a direct, specific synthesis of 7-tetradecynoic acid solely via the alkylation of an acetylenic precursor followed by carboxylic acid introduction is not explicitly detailed in the provided literature, the general principle of using acetylide alkylation for extending alkyne chains is a cornerstone of such syntheses. The preparation of 7-tetradecyn-1-ol, a direct precursor to 7-tetradecynoic acid, involved the alkylation of an O-tetrahydropyranyloxy alkyne using lithium amide and an appropriate alkyl halide wikipedia.org.
The synthesis of alkynoic acids can also be achieved through strategic modifications of existing saturated and unsaturated fatty acid scaffolds. This approach typically focuses on introducing the triple bond functionality or altering the position of unsaturation within a pre-existing fatty acid structure atamanchemicals.com. While specific examples detailing the direct transformation of common saturated fatty acids like myristic acid (tetradecanoic acid) or unsaturated ones such as oleic acid ((Z)-octadec-9-enoic acid) into 7-tetradecynoic acid are not explicitly provided, the general concept of introducing a triple bond into fatty acid derivatives through methods like dehydrohalogenation or other coupling reactions is a recognized synthetic strategy atamanchemicals.com. Beyond chemical synthesis, biological pathways also demonstrate the capacity for alkyne formation; for instance, certain bifunctional desaturases can catalyze the formation of terminal alkynes from saturated fatty acyl chains via a four-electron oxidation process researchgate.net.
Oxidation reactions are indispensable for converting alcohol functionalities into carboxylic acids within complex molecular structures like alkynoic acids. The Jones oxidation is a prominent method, utilizing a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid, typically with acetone (B3395972) as a co-solvent, to efficiently oxidize primary alcohols directly to carboxylic acids nih.govfishersci.cawikipedia.orgorganic-chemistry.org. This reaction is known for its rapidity and high yields wikipedia.org.
Notably, 7-tetradecynoic acid has been successfully synthesized from its corresponding alcohol precursor, 7-tetradecyn-1-ol, via Jones oxidation wikipedia.org. This serves as a direct example of how this oxidation method is applied in the preparation of alkynoic acids from their respective alkynols. Beyond alcohols, alkynes themselves are susceptible to oxidative cleavage, yielding carboxylic acids nih.govfishersci.nodsmz.defishersci.canih.gov. Strong oxidizing agents such as hot basic potassium permanganate (B83412) (KMnO₄) or ozone (O₃) are commonly employed for this transformation nih.govdsmz.defishersci.canih.gov. Internal alkynes typically yield two carboxylic acid fragments upon oxidative cleavage, while terminal alkynes produce a carboxylic acid and carbon dioxide (CO₂) dsmz.defishersci.canih.gov. This cleavage reaction is a valuable analytical tool for elucidating the position of the triple bond in an unknown alkyne by identifying the resulting carboxylic acid products dsmz.defishersci.ca.
Isomerization Dynamics and Triple Bond Rearrangements of Tetradecynoic Acids
The triple bond within alkynoic acids, particularly internal ones, can undergo significant positional shifts, leading to various isomeric products.
Internal alkynes are known to undergo positional isomerization of their triple bonds when exposed to strong basic conditions, a transformation often termed the "alkyne zipper reaction" wikidata.org. This rearrangement is typically catalyzed by very strong bases, such as the sodium salt of 1,2-diaminoethane (DAE) or potassium aminopropylamide (KAPA) wikipedia.orgwikidata.orgamericanelements.comcdnsciencepub.com.
The mechanistic pathway for base-mediated alkyne isomerization involves a series of sequential deprotonation and reprotonation steps, which collectively result in the migration of the triple bond along the carbon chain wikidata.orgamericanelements.com. The process initiates with the abstraction of a proton from an sp3-hybridized carbon adjacent to the triple bond by the strong base, generating a carbanion wikidata.org. This carbanionic intermediate can then undergo tautomerization between acetylenic and allenic forms wikidata.orgamericanelements.com. Subsequent protonation of the allenic intermediate leads to the formation of a new alkyne isomer. This iterative sequence effectively "zips" the triple bond along the carbon chain, often driving it towards a more thermodynamically stable position, such as the terminal position, or, in the case of fatty acids, influenced by the carboxylic acid group wikidata.org. For instance, various isomeric tetradecynoic acids have been successfully isomerized using the sodium salt of 1,2-diaminoethane at 60°C, demonstrating the efficacy of this reagent in facilitating triple bond migration wikipedia.orgcdnsciencepub.com.
The base-mediated isomerization of internal tetradecynoic acids, particularly those with the triple bond in proximity to the carboxyl group, can lead to the formation of conjugated dienoic acid products wikipedia.orgcdnsciencepub.comnih.gov. This transformation is a significant rearrangement of the carbon skeleton.
A key example involves the isomerization of 5-tetradecynoic acid and 7-tetradecynoic acid when treated with the sodium salt of 1,2-diaminoethane wikipedia.orgcdnsciencepub.com. These reactions efficiently yield mixtures of E,Z-3,5-tetradecadienoic acid (commonly known as megatomoic acid) and E,E-3,5-tetradecadienoic acid wikipedia.orgcdnsciencepub.comnih.gov. Megatomoic acid (E,Z-3,5-tetradecadienoic acid) holds particular biological significance as a component of the sex pheromone of the black carpet beetle (Attagenus megatoma) wikipedia.orgnih.gov.
The reported isolated yields for the isomerization of 5-tetradecynoic acid and 7-tetradecynoic acid into the mixture of these 3,5-dienoic acids are 67% and 65%, respectively, indicating a high degree of conversion wikipedia.org. The proposed mechanism for this rearrangement involves the formation of delocalized anions, which are believed to contribute to the observed conjugated dienoic acid products wikipedia.orgnih.gov. It is hypothesized that the triple bond migrates along the carbon chain through a series of interconverting acetylenic and allenic intermediates wikipedia.org. Interestingly, even tetradecynoic acid isomers with the triple bond further removed from the carboxyl group, such as 9-tetradecynoic acid and 11-tetradecynoic acid, also yielded the 3,5-dienoic acids, although with some concomitant formation of 13-tetradecynoic acid. This observation suggests that the carboxyl group can still influence the course of the rearrangement even when the triple bond is eight positions away wikipedia.orgcdnsciencepub.com.
Data Tables
The following table summarizes key findings related to the base-mediated isomerization of tetradecynoic acids:
| Starting Tetradecynoic Acid | Reagent & Conditions | Major Products | Isolated Yield (%) | Reference |
| 5-Tetradecynoic acid | Sodium salt of 1,2-diaminoethane, 60°C | E,Z-3,5-Tetradecadienoic acid, E,E-3,5-Tetradecadienoic acid | 67 (mixture) | wikipedia.org |
| 7-Tetradecynoic acid | Sodium salt of 1,2-diaminoethane, 60°C | E,Z-3,5-Tetradecadienoic acid, E,E-3,5-Tetradecadienoic acid | 65 (mixture) | wikipedia.org |
| 9-Tetradecynoic acid | Sodium salt of 1,2-diaminoethane, 60°C | E,Z-3,5-Tetradecadienoic acid, E,E-3,5-Tetradecadienoic acid (60%), 13-Tetradecynoic acid (20%) | 60 (dienoic acids), 20 (alkyne) | wikipedia.orgcdnsciencepub.com |
| 11-Tetradecynoic acid | Sodium salt of 1,2-diaminoethane, 60°C | 13-Tetradecynoic acid (27%), 3,5-Dienoic acids (42%) | 27 (alkyne), 42 (dienoic acids) | wikipedia.orgcdnsciencepub.com |
Biochemical and Cellular System Interactions of 7 Tetradecynoic Acid
Participation in Lipid Metabolism Pathways
7-Tetradecynoic acid (7-TDA) is a synthetic fatty acid analog of myristic acid, distinguished by the presence of an alkyne group at the seventh carbon position. This structural modification allows it to serve as a valuable research tool, but also influences its interactions within fundamental lipid metabolic pathways. Its participation is largely framed by its structural similarity to natural fatty acids, allowing it to be recognized by cellular machinery, albeit with modified outcomes.
Influence on Enzymatic Regulation of Fatty Acid Synthesis and Degradation
The introduction of 7-TDA into cellular systems can perturb the highly regulated processes of fatty acid synthesis and degradation. Fatty acid synthesis is a critical anabolic pathway producing fatty acids from acetyl-CoA and malonyl-CoA, with key regulatory enzymes such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS). Conversely, fatty acid degradation, primarily through β-oxidation in the mitochondria, catabolizes fatty acids to produce acetyl-CoA for energy production.
While direct, extensive studies on 7-TDA's specific inhibitory or activating effects on these enzymes are not widely documented, its role as a fatty acid analog suggests potential competitive interactions. Fatty acid analogs can interfere with these pathways in several ways:
Competitive Inhibition: Analogs can compete with natural substrates for the active sites of enzymes. For example, some synthetic fatty acids are known to inhibit ACC after being converted to their CoA thioesters.
Feedback Regulation: The accumulation of acyl-CoA species, including potentially 7-tetradecynoyl-CoA, can allosterically inhibit key enzymes like ACC, thereby downregulating the synthesis pathway.
Research on other modified fatty acids, such as 5-(tetradecyloxy)-2-furoic acid (TOFA), has shown that its CoA derivative can inhibit acetyl-CoA carboxylase, leading to a decrease in fatty acid synthesis. nih.govcreative-proteomics.com This provides a model for how 7-TDA, upon its conversion to 7-tetradecynoyl-CoA, might exert similar regulatory influence.
Integration into Biological Membranes and Impact on Membrane Fluidity
Cellular membranes are dynamic structures composed of a phospholipid bilayer, where the fatty acid tails of phospholipids (B1166683) significantly influence the membrane's physical properties. The fluidity of the membrane is crucial for the function of membrane-bound proteins and for cellular processes like signaling and transport. This fluidity is determined by factors including temperature, cholesterol content, and the structure of the fatty acid tails.
Saturated fatty acids have straight tails that pack tightly, resulting in a more rigid membrane. nih.gov In contrast, unsaturated fatty acids, which contain one or more double bonds, introduce kinks into the tails. These kinks prevent tight packing, thereby increasing the distance between phospholipids and enhancing membrane fluidity. encyclopedia.pub
Modulation of Specific Fatty Acid Oxidation Pathways
Fatty acid oxidation is the primary catabolic process for fatty acids. The most common pathway is β-oxidation, which occurs in the mitochondria and peroxisomes and involves a cycle of four enzymatic reactions that sequentially shorten the fatty acid chain by two carbons, producing acetyl-CoA, FADH₂, and NADH. acs.org
The metabolism of unsaturated or modified fatty acids often requires auxiliary enzymes to handle the non-standard structures. For instance, the oxidation of a fatty acid with a trans double bond at an odd-numbered carbon requires an isomerase to convert it to a substrate suitable for the standard β-oxidation enzymes. nih.gov The alkyne group in 7-TDA presents a unique challenge to the enzymatic machinery of β-oxidation. The enzymes acyl-CoA dehydrogenase and enoyl-CoA hydratase, which create and hydrate (B1144303) a double bond, respectively, would be unable to process the triple bond at the 7th position.
Functional Impact on Protein Acylation and Deacylation Cycles
Protein acylation is a post-translational modification where a fatty acid is covalently attached to a protein, influencing its localization, stability, and function. N-myristoylation is a specific form of acylation involving the attachment of myristic acid (a C14 saturated fatty acid) to an N-terminal glycine (B1666218) residue, a reaction catalyzed by N-myristoyltransferase (NMT). creative-proteomics.com
Utility as Myristic Acid Analogs for Identifying Acylated Proteins
The structural similarity of 7-TDA to myristic acid allows it to be used by the cell's metabolic machinery as a substitute, making it an invaluable chemical reporter. The key feature of 7-TDA is its terminal alkyne group, which is bio-orthogonal—meaning it does not interfere with native biochemical processes. This alkyne serves as a chemical "handle" for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). gbiosciences.com
The workflow for identifying myristoylated proteins using 7-TDA is as follows:
Cells are cultured in media supplemented with 7-TDA.
The cell recognizes 7-TDA as a myristic acid analog and incorporates it into proteins that are substrates for N-myristoylation.
The cells are lysed, and the proteome is harvested.
A reporter molecule containing an azide (B81097) group (e.g., biotin-azide for affinity purification or a fluorescent-azide for imaging) is "clicked" onto the alkyne handle of the incorporated 7-TDA. gbiosciences.com
The tagged proteins can then be visualized or enriched and subsequently identified using mass spectrometry-based proteomics.
This powerful technique has enabled the identification of numerous known and novel N-myristoylated proteins across various organisms, including the malaria pathogen Plasmodium falciparum. nih.gov
Table 1: Examples of Proteins Identified or Studied Using Myristic Acid Analogs This table includes proteins identified through metabolic labeling with myristic acid analogs like azidomyristate or alkynyl myristate (e.g., 7-TDA), which serve a similar function as bio-orthogonal probes.
| Protein Class | Specific Protein Examples | Function |
| Kinases | p60src | Oncogenic tyrosine kinase |
| PAK2 (p21-activated kinase 2) | Regulation of cytoskeleton and apoptosis. nih.gov | |
| PKCε (Protein Kinase C epsilon) | Signal transduction, caspase cleavage product is myristoylated. nih.gov | |
| MST3 (Mammalian Ste20-like kinase 3) | Stress-activated signaling pathways. nih.gov | |
| GTP-binding Proteins | ADP-ribosylation factors (Arfs) | Vesicular trafficking, extensively characterized N-myristoylated proteins. creative-proteomics.com |
| Alpha-subunit of G₀ | Signal transduction from G-protein coupled receptors. nih.gov | |
| Apoptosis Regulators | Bid | Pro-apoptotic Bcl-2 family member; myristoylation occurs after caspase cleavage. |
| Bap31 | Regulation of apoptosis at the endoplasmic reticulum. nih.gov | |
| Mitochondrial Proteins | SAMM50 | Component of the sorting and assembly machinery of the outer mitochondrial membrane. plos.org |
| Viral Proteins | HIV-1 Gag protein | Essential for viral assembly and budding. nih.gov |
Substrate Specificity Profiling for Acyl-CoA Synthetases (e.g., Myristoyl-CoA Synthetase)
Before a fatty acid can be transferred to a protein by NMT, it must first be activated into a high-energy thioester with Coenzyme A (CoA). This reaction is catalyzed by a family of enzymes known as acyl-CoA synthetases. The substrate specificity of these enzymes is crucial for determining which fatty acids are made available for subsequent metabolic processes, including protein acylation.
For 7-TDA to act as a probe for myristoylation, it must first be converted to 7-tetradecynoyl-CoA. This indicates that cellular long-chain acyl-CoA synthetases can recognize and activate 7-TDA, despite the presence of the internal alkyne. The successful use of 7-TDA in numerous cell-based labeling studies implicitly demonstrates that it is a competent substrate for these activating enzymes. nih.gov
Furthermore, the enzyme N-myristoyltransferase (NMT) itself exhibits substrate specificity. NMT recognizes and binds myristoyl-CoA with very high affinity. acs.orgnih.gov While its catalytic efficiency (kcat/Km) for other acyl-CoAs (like acetyl-CoA) can be surprisingly similar in vitro, the dramatically higher binding affinity for myristoyl-CoA ensures that myristoylation is the overwhelmingly favored reaction in vivo. acs.orgnih.gov The ability of NMT to efficiently use 7-tetradecynoyl-CoA (once formed) as a substrate highlights the enzyme's tolerance for modifications in the central portion of the fatty acid chain, a property that is essential for the utility of 7-TDA and other similar analogs as chemical probes. grantome.com
Acyl Chain Conformation and Binding Site Interactions with Protein N-Myristoyltransferases
7-Tetradecynoic acid, an alkyne-containing analog of myristic acid, serves as a valuable chemical probe for studying protein N-myristoylation, a crucial lipid modification catalyzed by N-myristoyltransferases (NMTs). The introduction of the rigid alkyne group into the flexible acyl chain of myristic acid influences its conformation and subsequent interactions within the NMT binding pocket.
The binding of fatty acyl-CoA substrates to NMT is a critical determinant of substrate specificity. nih.gov While NMTs exhibit a high degree of specificity for the 14-carbon myristoyl group, they can accommodate certain structural modifications within the acyl chain. nih.gov The conformation of the acyl chain within the hydrophobic binding pocket of NMT is crucial for proper positioning and subsequent transfer to the N-terminal glycine of a substrate protein.
The NMT enzyme's binding pocket is a hydrophobic channel that accommodates the acyl chain of myristoyl-CoA. The specificity is primarily dictated by the length of this channel, which favors a 14-carbon chain. nih.gov While the terminal methyl group of the myristoyl chain is important for binding, modifications along the chain can be tolerated to some extent. Studies with heteroatom-substituted fatty acid analogs have shown that NMT can select substrates based on chain length rather than purely on hydrophobicity. nih.gov
The table below summarizes key aspects of fatty acid interactions with N-myristoyltransferases.
| Feature | Myristic Acid | 7-Tetradecynoic Acid |
| Chain Length | 14 carbons | 14 carbons |
| Saturation | Saturated | Unsaturated (alkyne) |
| Conformation | Flexible, extended | Contains a rigid, linear segment |
| Binding Pocket Fit | Optimal | Tolerated, potential for altered interactions |
| Potential Interactions | Primarily hydrophobic | Hydrophobic, potential for altered van der Waals contacts due to the alkyne group |
Roles in Intracellular Signaling Cascades
Potential Modulation of Wnt Protein Acylation and Associated Neurodevelopmental Pathways
The Wnt signaling pathway is fundamental to embryonic development, including neurodevelopment, and its dysregulation is implicated in various diseases. A key regulatory step in Wnt signaling is the post-translational modification of Wnt proteins, specifically S-palmitoylation, which is essential for their secretion and activity. This acylation is catalyzed by O-acyltransferases, such as Porcupine (PORCN). Given that 7-tetradecynoic acid can act as a substrate for NMT, it is plausible to hypothesize its potential interaction with other acyltransferases, although direct evidence for its role in Wnt acylation is currently limited.
Fatty acids and their derivatives are known to play significant roles in neurodevelopment. nih.gov Long-chain polyunsaturated fatty acids are crucial for the structure and function of neuronal membranes and are involved in signal transduction. nih.gov The proper functioning of signaling pathways like Wnt is critical for processes such as neurogenesis, neuronal migration, and synapse formation.
While direct modulation of Wnt protein acylation by 7-tetradecynoic acid has not been demonstrated, the use of fatty acid analogs can perturb lipid-dependent signaling pathways. If 7-tetradecynoic acid were to be recognized by the enzymes responsible for Wnt acylation, it could potentially lead to the incorporation of this analog into Wnt proteins. The presence of the rigid alkyne group could alter the structure and function of the modified Wnt protein, thereby affecting its interaction with receptors and downstream signaling components.
The table below outlines the potential, though speculative, points of interaction of 7-tetradecynoic acid with the Wnt signaling pathway in the context of neurodevelopment.
| Signaling Component/Process | Potential Interaction with 7-Tetradecynoic Acid | Consequence for Neurodevelopment |
| Wnt Protein Acylation | Potential for incorporation into Wnt proteins by acyltransferases. | Altered Wnt protein secretion and activity, leading to dysregulated neuronal proliferation and differentiation. |
| Wnt Receptor Binding | Modified Wnt proteins may have altered affinity for Frizzled receptors. | Disruption of downstream signaling cascades crucial for axon guidance and synapse formation. |
| Lipid Raft Integrity | Incorporation into cellular membranes could affect the composition and function of lipid rafts, which are important for Wnt signaling. | Impaired localization and interaction of Wnt signaling components, affecting neuronal polarity and migration. |
It is important to emphasize that these are potential mechanisms of action and further research is required to establish a direct link between 7-tetradecynoic acid and the modulation of Wnt signaling in neurodevelopmental pathways.
Interactions with Other Lipid-Mediated Signaling Events
Beyond its role as a probe for N-myristoylation, 7-tetradecynoic acid, as a fatty acid analog, has the potential to interact with a variety of other lipid-mediated signaling pathways. Lipids are not merely structural components of membranes but also act as second messengers and precursors for bioactive molecules that regulate numerous cellular processes.
Fatty acids can directly modulate the activity of proteins, including ion channels and enzymes, and can be metabolized into a diverse array of signaling molecules such as eicosanoids and endocannabinoids. mdpi.com The introduction of an alkyne-containing fatty acid like 7-tetradecynoic acid into the cellular lipid pool could lead to its incorporation into complex lipids or its metabolism by fatty acid-modifying enzymes.
For instance, arachidonic acid, a polyunsaturated fatty acid, is a well-known precursor for prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators. mdpi.com The enzymes involved in these pathways, such as cyclooxygenases and lipoxygenases, might interact with 7-tetradecynoic acid, potentially leading to the formation of novel, biologically active metabolites or the inhibition of the production of endogenous signaling lipids.
Furthermore, fatty acids are involved in the regulation of gene expression through their interaction with nuclear receptors like peroxisome proliferator-activated receptors (PPARs). These receptors are ligand-activated transcription factors that play key roles in lipid metabolism and inflammation. It is conceivable that 7-tetradecynoic acid or its metabolites could act as ligands for these receptors, thereby influencing the expression of genes involved in various signaling cascades.
The table below provides a summary of potential interactions of 7-tetradecynoic acid with other lipid-mediated signaling events.
| Signaling Pathway/Process | Potential Interaction with 7-Tetradecynoic Acid | Potential Cellular Outcome |
| Eicosanoid Synthesis | May act as a substrate or inhibitor for cyclooxygenases (COX) and lipoxygenases (LOX). | Altered production of prostaglandins and leukotrienes, potentially modulating inflammatory responses. |
| Endocannabinoid System | Potential for conversion into novel endocannabinoid-like molecules. | Modulation of synaptic transmission and other endocannabinoid-regulated processes. |
| Nuclear Receptor Activation | Could serve as a ligand for nuclear receptors such as PPARs. | Changes in gene expression related to lipid metabolism and cellular differentiation. |
| Membrane Fluidity and Domain Formation | Incorporation into phospholipids could alter membrane properties. | Effects on the function of membrane-bound proteins and signaling complexes. |
These potential interactions highlight the broad-ranging effects that a synthetic fatty acid analog like 7-tetradecynoic acid could have on cellular signaling. However, detailed experimental validation is necessary to confirm these possibilities and to understand the specific consequences of these interactions.
Molecular Mechanisms and Biological Activities in Research Models
Enzyme Inhibition and Targeted Molecular Interactions
The alkyne functional group in fatty acids can potentially participate in various biochemical interactions, including covalent bonding with enzymes. This property makes alkynoic acids valuable tools in biochemical research for elucidating enzyme mechanisms and protein interactions . However, direct evidence and detailed research findings specifically for 7-Tetradecynoic acid in enzyme inhibition are not extensively documented.
Exploration as Suicide Inhibitors for Fatty Acid Metabolizing Enzymes
The concept of suicide inhibitors involves compounds that are metabolically activated by an enzyme into a reactive species that then irreversibly inhibits the enzyme. This mechanism has been explored for certain alkynoic acids, particularly in the context of fatty acid metabolizing enzymes. For example, 14-iodo-9-tetradecynoic acid has been investigated as a potential suicide inhibitor of acyl-CoA dehydrogenase or enoyl-CoA isomerase, with implications for myocardial imaging umich.edu. However, there is no specific published research detailing the exploration of 7-Tetradecynoic acid as a suicide inhibitor for fatty acid metabolizing enzymes. Fatty acid synthase (FAS) is a key enzyme in lipid biosynthesis and a potential therapeutic target, and its inhibition can disrupt lipid metabolism patsnap.comnih.gov. While other alkynoic acids have been studied in this regard, specific findings for 7-Tetradecynoic acid are not reported.
Antimicrobial Research Implications
The antimicrobial properties of fatty acids are well-established, with various fatty acids demonstrating activity against bacteria and fungi nih.gov. However, specific research on the antimicrobial implications of 7-Tetradecynoic acid is limited. Some studies have identified other tetradecynoic acid isomers, such as 9-Tetradecynoic acid, as having potential antioxidant properties when isolated from certain fungal extracts researchgate.netresearchgate.netmdpi.com.
Investigation of Antibacterial Action Mechanisms
While fatty acids, in general, are known to exhibit antibacterial activity through various mechanisms, including disruption of bacterial cell membranes and interference with metabolic processes nih.govfrontiersin.orgcreative-biolabs.commdpi.com, specific investigations into the antibacterial action mechanisms of 7-Tetradecynoic acid are not detailed in the available literature. Research often focuses on other fatty acids or their derivatives.
Studies on the Inhibition of Microbial Biofilm Formation
Microbial biofilm formation is a significant challenge in healthcare due to its contribution to antibiotic resistance mdpi.comfrontiersin.org. Some fatty acids have demonstrated the ability to inhibit biofilm formation in various bacterial species by reducing cell hydrophobicity and modulating biofilm-related gene expression nih.govnih.gov. However, specific studies on the inhibition of microbial biofilm formation by 7-Tetradecynoic acid are not reported. While 9-Tetradecynoic acid has been noted in the chemical profiling of fungal extracts with potential antioxidant purposes researchgate.netresearchgate.netmdpi.com, its role in biofilm inhibition is not specified, and no direct link to 7-Tetradecynoic acid's antibiofilm activity is established.
Research into Antifungal and Antiprotozoal Activities (e.g., Leishmania spp. Topoisomerase Inhibition)
The antiprotozoal and antifungal activities of various alkynoic fatty acids have been explored. For instance, 2-alkynoic fatty acids, including 2-tetradecynoic acid (2-TDA), have been synthesized and investigated for their inhibitory effects on Leishmania donovani DNA topoisomerase IB (LdTopIB) researchgate.netcore.ac.uknih.govnih.gov. These studies indicate that the effectiveness of inhibition is dependent on the fatty acid carbon chain length, with 2-octadecynoic acid (2-ODA) being more potent than 2-hexadecynoic acid (2-HDA), and 2-TDA being the least potent among them researchgate.netcore.ac.uknih.govnih.gov. For example, 2-TDA showed an EC50 of 68 µM against LdTopIB and an IC50 of 121.7 µM against Plasmodium falciparum core.ac.uknih.gov. However, these findings pertain to 2-tetradecynoic acid, an isomer with the triple bond at the 2-position, and not directly to 7-Tetradecynoic acid. Research on the antiprotozoal activity of 7-Tetradecynoic acid, specifically its inhibition of Leishmania spp. topoisomerase or other targets, is not available in the provided search results.
Advanced Methodologies for Investigating 7 Tetradecynoic Acid in Biological Systems
Advanced Spectroscopic and Chromatographic Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) for Profiling and Identification in Complex Extracts
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely employed for the profiling and identification of volatile and semi-volatile compounds, including fatty acids and their derivatives, in complex biological extracts. This method separates components based on their volatility and interaction with a stationary phase (GC), followed by their fragmentation and detection based on mass-to-charge ratio (MS). The resulting mass spectra provide a unique fingerprint for compound identification, often compared against extensive spectral libraries.
For fatty acids like 7-Tetradecynoic acid, GC-MS analysis typically involves a derivatization step, such as methylation, to enhance volatility and thermal stability, forming methyl esters impactfactor.orgresearchgate.net. For instance, 13-Tetradecynoic acid methyl ester has been identified in methanolic extracts of E. coli using GC-MS, highlighting the utility of this technique for identifying alkynoic fatty acid esters in microbial metabolomes impactfactor.orgresearchgate.netsdiarticle4.com. Similarly, GC-MS has been used to identify various fatty acids, including tetradecanoic acid and hexadecanoic acid, in plant extracts, demonstrating its broad applicability in natural product analysis gsconlinepress.comdergipark.org.tr. While direct GC-MS profiles for 7-Tetradecynoic acid are less commonly detailed in general literature searches, its structural similarity to other fatty acids and alkynoic acids suggests that standard GC-MS protocols for fatty acid analysis are applicable for its detection and quantification in biological samples. PubChem also provides GC-MS spectral information for related unsaturated fatty acids, such as 7-Tetradecenoic acid, which can serve as a reference for chromatographic and mass spectral characteristics nih.govnih.gov.
Table 1: Representative GC-MS Parameters for Fatty Acid Methyl Ester Analysis
| Parameter | Typical Range/Setting | Relevance for 7-Tetradecynoic Acid | Source/Principle |
| Column Type | DB-5ms capillary column (30 m × 0.25 mm, 0.25 µm film) | Standard for fatty acid methyl esters | Ensures good separation of fatty acids gsconlinepress.com. |
| Carrier Gas | Helium | Common, inert carrier gas | Provides efficient transport of analytes gsconlinepress.com. |
| Flow Rate | 1 mL/min | Optimized for separation | Balances separation efficiency and analysis time gsconlinepress.com. |
| Injector Temp. | 250-280 °C | Ensures complete vaporization | Prevents degradation and ensures proper injection gsconlinepress.com. |
| Oven Program | Initial 40-50 °C, ramp to 280 °C | Tailored for fatty acid elution | Separates compounds based on boiling points gsconlinepress.com. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard for fragmentation | Generates characteristic fragmentation patterns for identification gsconlinepress.com. |
| Mass Scan Range | m/z 50-500 | Covers typical fatty acid fragments | Captures molecular ion and characteristic fragments. |
| Derivatization | Methylation (e.g., with diazomethane (B1218177) or BF3/MeOH) | Essential for volatility | Improves chromatographic performance for fatty acids impactfactor.orgresearchgate.netcdnsciencepub.com. |
Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules, including 7-Tetradecynoic acid. Both proton (¹H NMR) and carbon-13 (¹³C NMR) NMR provide detailed information about the connectivity of atoms and the chemical environment of nuclei within a molecule.
For 7-Tetradecynoic acid, ¹H NMR spectroscopy can reveal characteristic signals for the methylene (B1212753) protons adjacent to the triple bond, the carboxylic acid proton, and the terminal methyl group, as well as the various aliphatic methylene protons along the chain cdnsciencepub.comrsc.org. The chemical shift and multiplicity of these signals are highly diagnostic. For instance, studies involving the isomerization of 7-tetradecynoic acid have utilized proton NMR to monitor the reaction progress and confirm the structure of the products cdnsciencepub.com.
¹³C NMR spectroscopy offers insights into the carbon backbone, providing distinct signals for each unique carbon atom. The alkyne carbons (C≡C) typically resonate in a specific range (around 65-90 ppm), while the carbonyl carbon of the carboxylic acid group appears downfield (around 170-180 ppm). The aliphatic carbons will show signals corresponding to their position relative to the triple bond and the carboxyl group nih.govrsc.org. Spectral data for related compounds, such as 7-Tetradecenoic acid, are available and demonstrate the utility of ¹³C NMR for characterizing fatty acids nih.gov. NMR is also routinely used to confirm the structure of synthesized fatty acid derivatives and to monitor chemical reactions involving these compounds cdnsciencepub.comumich.edu.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule by analyzing its vibrational modes. Each functional group absorbs infrared radiation at characteristic frequencies, producing a unique spectrum.
For 7-Tetradecynoic acid, key functional groups that can be identified by FT-IR include:
Carboxylic Acid (–COOH) : A broad O-H stretching band typically appears around 3300-2500 cm⁻¹, and a strong C=O stretching band is observed around 1720-1700 cm⁻¹ sdiarticle4.comdergipark.org.troiccpress.com.
Alkyne (–C≡C–) : A weak to medium intensity stretching band for the triple bond is expected around 2260-2190 cm⁻¹. Since it is an internal alkyne, the intensity might be weak or absent if the bond is symmetrical, but in 7-Tetradecynoic acid, the asymmetry due to the carboxylic acid group would likely allow for its detection.
Aliphatic C-H stretches : Strong absorption bands for C-H stretching of methyl (–CH₃) and methylene (–CH₂) groups are observed around 2960-2850 cm⁻¹ oiccpress.comresearchgate.net.
C-O stretch (of carboxylic acid) : Bands typically appear around 1300-1200 cm⁻¹.
FT-IR spectroscopy is widely used in conjunction with other techniques for the qualitative analysis of fatty acids in various extracts, providing initial insights into their chemical composition sdiarticle4.comdergipark.org.tr.
Computational and In Silico Approaches
Computational and in silico approaches have emerged as powerful tools to complement experimental studies of chemical compounds like 7-Tetradecynoic acid. These methods allow for the prediction of molecular properties, interactions with biological targets, and the rational design of novel analogs, often reducing the need for extensive experimental screening.
Molecular Docking Simulations for Predicting Ligand-Protein Binding
Molecular docking simulations are computational techniques used to predict the preferred orientation of a ligand (e.g., 7-Tetradecynoic acid) when bound to a protein target (receptor) and to estimate the binding affinity between them researchgate.nete3s-conferences.org. This approach is fundamental in structure-based drug discovery and understanding molecular mechanisms.
For 7-Tetradecynoic acid, molecular docking can be employed to investigate its potential interactions with various biological macromolecules, such as enzymes or receptors. For instance, computational analyses have shown that certain alkynoic acids, including 12-Tridecynoic acid (a related compound), exhibit strong binding affinity for bacterial DNA gyrase, an essential enzyme for bacterial replication, suggesting a possible target for their antibacterial action . This indicates that 7-Tetradecynoic acid, as an alkynoic fatty acid, could similarly be investigated for its binding to relevant protein targets, providing insights into its potential biological activities or metabolic fate. Docking simulations typically involve preparing the ligand and protein structures, defining a binding site, running the docking algorithm (e.g., using software like AutoDock Vina or Smina), and analyzing the resulting binding poses and scores researchgate.netsciencebiology.orgikm.org.my.
Table 2: Key Steps in Molecular Docking Simulations
| Step | Description | Output |
| 1. Protein Preparation | Obtain 3D structure (e.g., PDB, AlphaFold2), clean, add hydrogens, define binding site. | Prepared receptor structure. |
| 2. Ligand Preparation | Obtain 3D structure (e.g., PubChem), optimize geometry, assign partial charges. | Prepared ligand structure. |
| 3. Docking Algorithm | Run simulation to find optimal binding poses and calculate binding scores. | Multiple binding poses, binding energy (e.g., kcal/mol). researchgate.netsciencebiology.orgikm.org.my |
| 4. Analysis | Evaluate best pose, analyze interactions (hydrogen bonds, hydrophobic interactions), interpret binding energy. | Predicted binding mode and affinity. sciencebiology.org |
Rational Design of 7-Tetradecynoic Acid Analogs based on Computational Models
Rational design, often guided by computational models, involves the systematic modification of a lead compound's structure to enhance desired properties or introduce new functionalities. For 7-Tetradecynoic acid, computational models can be instrumental in designing analogs with improved biological activity, metabolic stability, or specificity.
Understanding the structure-activity relationships (SAR) is central to rational design usp.br. For example, the position of the alkyne bond in ynoc acids (e.g., terminal vs. internal, such as 12-Tridecynoic acid versus 7-Tetradecynoic acid) significantly affects their reactivity and biological interactions . Computational models, including quantitative structure-activity relationships (QSAR) and molecular dynamics simulations, can predict how structural changes, such as altering the chain length, introducing additional functional groups, or shifting the triple bond's position, might impact binding affinity to a target protein or influence metabolic pathways ikm.org.myusp.br. This allows researchers to virtually synthesize and test numerous analogs, prioritizing those with the most promising predicted properties for actual synthesis and experimental validation. The insights gained from molecular docking (Section 5.4.1) directly feed into rational design, enabling the targeted creation of 7-Tetradecynoic acid analogs that are predicted to interact more favorably with specific biological targets or exhibit desired pharmacokinetic profiles. This approach opens avenues for developing novel compounds with tailored biological functions, such as inhibitors of bacterial processes, based on the unique chemical scaffold of 7-Tetradecynoic acid researchgate.net.
Natural Occurrence and Biosynthetic Considerations of Alkynoic Fatty Acids
Identification and Isolation from Microbial Sources (e.g., Escherichia coli, Aspergillus fumigatus)
The identification of specific fatty acids from microbial sources is a complex process involving extraction, purification, and sophisticated analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
While Escherichia coli and Aspergillus fumigatus are extensively studied microorganisms known to produce a diverse array of primary and secondary metabolites, including a range of fatty acids, the natural isolation of 7-tetradecynoic acid or other alkynoic fatty acids from these specific organisms is not well-documented in scientific literature. E. coli is a model organism for studying fatty acid biosynthesis, but its natural production is primarily focused on saturated and monounsaturated fatty acids which are essential for its membrane structure. Similarly, the fungus Aspergillus fumigatus is known to produce a variety of lipids, including saturated, unsaturated, and hydroxylated fatty acids like oxylipins, which play roles in fungal development and interaction with hosts. However, native production of acetylenic fatty acids by these particular species has not been reported.
In contrast, other natural sources are known producers of alkynoic fatty acids. For instance, Tariric acid (6-octadecynoic acid) was one of the first acetylenic fatty acids discovered, isolated from the seed oil of plants from the Picramnia genus. Another notable example is Crepenynic acid , which is found in the seeds of Crepis alpina and is a key intermediate in the biosynthesis of a class of polyacetylene natural products. The presence of these compounds in various plant and fungal species underscores their specialized roles in nature, even if they are absent from common laboratory microbes like E. coli and A. fumigatus.
Postulated Biosynthetic Pathways for the Introduction of Triple Bonds in Fatty Acids
The biosynthesis of alkynoic fatty acids begins with the universal pathway of de novo fatty acid synthesis, which builds the saturated acyl chain. This process, carried out by the Fatty Acid Synthase (FAS) complex, uses acetyl-CoA and malonyl-CoA as building blocks to iteratively extend the carbon chain, typically to lengths of 16 or 18 carbons (e.g., palmitic acid or stearic acid).
The introduction of a triple bond is a specialized modification of this saturated precursor. It is now understood that this conversion is catalyzed by a unique class of enzymes known as fatty acid acetylenases . These enzymes are structurally and evolutionarily related to the more common fatty acid desaturases, which introduce double bonds (unsaturation) into fatty acid chains.
The postulated and best-characterized pathway for triple bond formation involves a two-step dehydrogenation of a carbon-carbon single bond. The acetylenase enzyme first catalyzes the removal of two hydrogen atoms from adjacent carbons on a saturated fatty acid (or more commonly, an existing unsaturated fatty acid) to form a double bond (an olefinic group). Subsequently, the same enzyme is believed to catalyze a second dehydrogenation at the same position, removing two more hydrogen atoms to form the triple bond (an acetylenic group). nih.gov
A key example of this process is the biosynthesis of crepenynic acid from linoleic acid in plants like Crepis alpina. oup.com
Precursor: The pathway starts with linoleic acid (a C18 fatty acid with two double bonds at the Δ9 and Δ12 positions).
Enzyme Action: A specific Δ12-fatty acid acetylenase (often referred to as Crep1) acts on the existing double bond at the C-12 position. oup.comusask.ca
Product: The enzyme catalyzes the conversion of the cis-double bond between carbons 12 and 13 into a triple bond, yielding crepenynic acid ((9Z)-octadec-9-en-12-ynoic acid). oup.com
This acetylenase is considered a bifunctional enzyme, capable of acting as both a desaturase and an acetylenase. nih.gov This mechanism, involving the modification of an existing double bond by a specialized desaturase-like enzyme, is the primary postulated pathway for the introduction of triple bonds into fatty acid backbones in nature. nih.govnih.gov
Ecological Significance and Inter-species Interactions Related to Alkynoic Acid Production
The production of specialized metabolites like alkynoic fatty acids is often linked to the organism's interaction with its environment and other species. The unique chemical properties of the triple bond confer potent biological activities, suggesting a primary ecological role in chemical defense and communication.
A significant body of research has demonstrated that many alkynoic fatty acids possess strong antimicrobial properties. This positions them as key molecules in competitive inter-species interactions, where one organism inhibits the growth of another. For example, various synthetic and naturally-derived 2-alkynoic fatty acids have shown significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. nih.gov This suggests that organisms producing these compounds may use them to eliminate competing microbes in their ecological niche.
Similarly, acetylenic fatty acids have been identified as potent antifungal agents. Plants and fungi that produce these compounds may be protected from pathogenic fungal infections. rsc.org The mechanism of this antimicrobial action is thought to involve the disruption of cell membranes and the inhibition of key metabolic pathways, such as fatty acid biosynthesis, in the target organism. nih.gov
The ecological significance of these compounds is therefore primarily as agents of chemical warfare (allelopathy or amensalism), allowing the producing organism to secure resources and deter predators or pathogens. While some fatty acids are known to act as signaling molecules that mediate complex interactions like biofilm formation, the primary role documented for alkynoic fatty acids is that of a potent defensive, antimicrobial agent.
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for 2-hexadecynoic acid against several bacterial species, illustrating its function in inter-species interactions.
| Compound | Target Microorganism | MIC (μg/mL) | Reference |
|---|---|---|---|
| 2-Hexadecynoic acid | Staphylococcus aureus | 15.6 | nih.gov |
| 2-Hexadecynoic acid | Staphylococcus saprophyticus | 15.5 | nih.gov |
| 2-Hexadecynoic acid | Bacillus cereus | 31.3 | nih.gov |
| 2-Hexadecynoic acid | Klebsiella pneumoniae | 7.8 | nih.gov |
| 2-Hexadecynoic acid | Pseudomonas aeruginosa | 125 | nih.gov |
| 2-Hexadecynoic acid | Methicillin-resistant S. aureus (MRSA) (ATCC 43300) | 15.6 | nih.gov |
| 2-Hexadecynoic acid | Methicillin-resistant S. aureus (MRSA) (Clinical Isolate) | 3.9 | nih.gov |
Future Research Directions and Translational Scientific Prospects
Development of Novel Biochemical Probes and Tools Based on 7-Tetradecynoic Acid Scaffolds
The distinctive internal alkyne group of 7-Tetradecynoic acid presents a valuable feature for the creation of sophisticated biochemical probes. This functional group is amenable to bioorthogonal chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry." These reactions enable the efficient and specific attachment of various reporter tags, including fluorophores and affinity labels like biotin.
Future research efforts could be directed towards the synthesis and application of a diverse toolkit of 7-Tetradecynoic acid-based probes. For example, fluorescently labeled analogs could allow for the real-time visualization of the fatty acid's uptake, intracellular trafficking, and subcellular localization. Biotinylated versions could be employed in pulldown assays to isolate and identify interacting proteins, thereby elucidating its metabolic and signaling pathways. Furthermore, the development of photo-activatable or cross-linking derivatives of 7-Tetradecynoic acid would facilitate the covalent capture and subsequent identification of its binding partners within a native cellular context. Such a chemical biology approach would be instrumental in dissecting the precise molecular functions of this fatty acid.
In-Depth Exploration of Enantiomeric Specificity in Biological Interactions
Chirality is a fundamental aspect of biological systems, with enzymes and receptors often exhibiting a high degree of stereoselectivity. Although 7-Tetradecynoic acid is an achiral molecule, its metabolic derivatives or synthetic analogs may possess stereocenters. Moreover, the biological macromolecules with which it interacts are inherently chiral. Therefore, a thorough investigation into the enantiomeric specificity of its interactions is a critical area for future research.
Subsequent studies should focus on the asymmetric synthesis of chiral analogs of 7-Tetradecynoic acid. These enantiomerically pure compounds can then be evaluated in various biological assays to determine if their effects are stereospecific. For instance, researchers could assess whether one enantiomer exhibits greater potency as an enzyme inhibitor or displays a higher binding affinity for a particular receptor. A comprehensive understanding of the stereochemical requirements for its biological activity will be crucial for the rational design of more selective and effective molecular tools or therapeutic agents, a principle well-established in drug development where different enantiomers can have distinct pharmacological profiles.
Untapped Potential in Modulating Specific Enzymatic Activities and Metabolic Networks
The structural characteristics of 7-Tetradecynoic acid, particularly the presence of the alkyne moiety, suggest that it may possess unique capabilities to modulate the activity of specific enzymes and influence broader metabolic networks. The rigidity and electronic properties of the triple bond could confer novel inhibitory or allosteric regulatory functions.
A systematic screening of 7-Tetradecynoic acid against a wide array of enzymes, especially those involved in lipid metabolism and cellular signaling, could uncover novel enzyme inhibitors or activators. For example, its structural similarity to endogenous fatty acids makes it a candidate for interacting with fatty acid desaturases, elongases, or cyclooxygenases. Beyond individual enzyme interactions, its impact on global metabolic pathways can be explored through metabolomic and lipidomic profiling. By exposing cells or organisms to 7-Tetradecynoic acid and analyzing the subsequent changes in the metabolome and lipidome, researchers can identify perturbed pathways and gain insights into its broader physiological roles. Analogous studies with other modified fatty acids have demonstrated their ability to be incorporated into cellular lipids, thereby altering membrane dynamics and the function of associated proteins.
Integration into Systems Biology Frameworks for a Holistic Understanding of Its Biological Impact
To achieve a comprehensive understanding of the biological consequences of 7-Tetradecynoic acid, it is imperative to integrate multi-omics data within a systems biology framework. This approach enables the construction of predictive models of complex biological systems, allowing for a more holistic interpretation of the molecule's effects.
Future research should focus on generating comprehensive datasets detailing the cellular response to 7-Tetradecynoic acid, including transcriptomics, proteomics, and lipidomics. These datasets can be integrated with existing biological networks and pathway information to build computational models. Such models can then be used to simulate the effects of 7-Tetradecynoic acid, generate novel hypotheses regarding its mechanisms of action, and identify potential biomarkers of its activity. A systems-level perspective will be essential to move beyond a reductionist view and to appreciate the intricate and interconnected cellular processes influenced by this fatty acid. This integrated approach has proven powerful in elucidating the complex roles of other fatty acids in health and disease.
Q & A
Q. What methodologies ensure reproducibility in 7-Tetradecynoic acid research across laboratories?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
